1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyridine moiety , which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have a wide range of applications in medicinal chemistry . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves several steps. One common method includes the condensation of 3-chlorophenyl isocyanate with cyclopropylamine to form the corresponding urea derivative. This intermediate is then reacted with imidazo[1,2-a]pyridine-3-carboxaldehyde under specific conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is unique due to its specific structure and the presence of both imidazo[1,2-a]pyridine and cyclopropyl groups. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Cyclopropyl ureas: These compounds contain the cyclopropyl urea moiety and are known for their diverse chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(10-13)21-18(24)23(15-7-8-15)12-16-11-20-17-6-1-2-9-22(16)17/h1-6,9-11,15H,7-8,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCXVSKTSUCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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